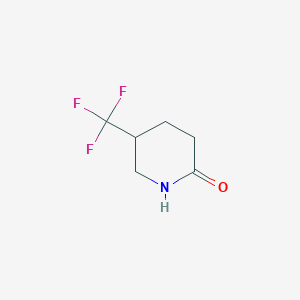

5-(Trifluoromethyl)piperidin-2-one

Overview

Description

Scientific Research Applications

DNA Sequencing

5-(Trifluoromethyl)piperidin-2-one has been indirectly linked to advancements in DNA sequencing. Specifically, a study by Negri et al. (1994) detailed a chemical sequencing method for DNA, which relies on treatments involving piperidine. Although not directly mentioning 5-(Trifluoromethyl)piperidin-2-one, this research highlights the broader role of piperidine derivatives in genetic research, particularly in sequencing and mutation identification methods (Negri, Ferraboli, Barlati, & Mauro, 1994).

Corrosion Inhibition

Piperidine derivatives, including those similar to 5-(Trifluoromethyl)piperidin-2-one, have been investigated for their role in corrosion inhibition. For instance, a study by Belghiti et al. (2018) explored the interaction of various piperidine derivatives with iron surfaces. The research aimed to understand the efficacy of these compounds as corrosion inhibitors, which is vital for protecting metal surfaces in industrial applications (Belghiti et al., 2018).

Molecular Structure Analysis

Research by Li et al. (2005) examined the molecular structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including compounds structurally related to 5-(Trifluoromethyl)piperidin-2-one. This study highlights the significance of such compounds in understanding molecular interactions and structural analysis, which can have broader implications in pharmacology and material science (Li et al., 2005).

Synthesis of Functionalized Piperidine Derivatives

The synthesis and characterization of various piperidine derivatives, akin to 5-(Trifluoromethyl)piperidin-2-one, have been a subject of interest for their potential applications in pharmacology and material science. A study by Mohanraj and Ponnuswamy (2017) focused on the synthesis of N-acyl piperdine-4-ones, demonstrating the versatility of piperidine derivatives in creating new compounds with potential biological activities (Mohanraj & Ponnuswamy, 2017).

Mechanism of Action

Target of Action

Piperidine derivatives, which include 5-(trifluoromethyl)piperidin-2-one, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The interaction of 5-(Trifluoromethyl)piperidin-2-one with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to be involved in various biochemical pathways . The downstream effects of these pathways are subject to ongoing research.

Pharmacokinetics

It is known that the compound has a molecular weight of 16713

Result of Action

It is known that piperidine derivatives have been used in the synthesis of broad-spectrum antiviral agents . The specific effects of 5-(Trifluoromethyl)piperidin-2-one’s action are subjects of ongoing research.

Action Environment

It is known that the compound should be stored at room temperature

properties

IUPAC Name |

5-(trifluoromethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKCLUZAQCBIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585492 | |

| Record name | 5-(Trifluoromethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50549-24-1 | |

| Record name | 5-(Trifluoromethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B1355652.png)

![2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one](/img/structure/B1355667.png)

![4-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1355690.png)

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)